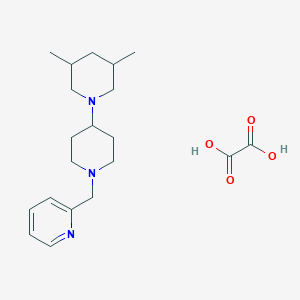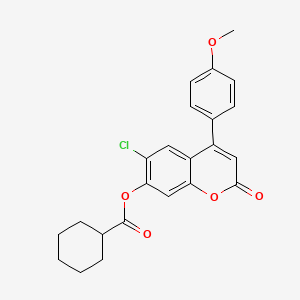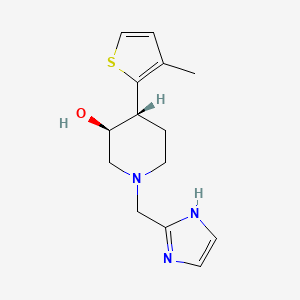
3,5-dimethyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine oxalate
Vue d'ensemble
Description
3,5-dimethyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine oxalate, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPO is a highly stable nitroxide radical that has been widely used as a spin-trapping agent in various biological and chemical systems.
Mécanisme D'action
3,5-dimethyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine oxalate acts as a spin-trapping agent by reacting with free radicals and forming stable adducts. The reaction between this compound and free radicals generates a new radical species that can be detected by ESR spectroscopy. This compound can also scavenge ROS and protect cells from oxidative damage. The mechanism of action of this compound is complex and depends on the type of free radical and the experimental conditions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental systems. This compound can protect cells from oxidative damage induced by ROS and prevent lipid peroxidation. This compound can also reduce inflammation and cell death in various disease models. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine oxalate has several advantages as a spin-trapping agent in lab experiments. This compound is highly stable and can trap various types of free radicals with high specificity. This compound can also be used in vivo and in vitro experiments. However, this compound also has some limitations. This compound can interfere with some biochemical assays and can generate false-positive results. This compound can also be toxic at high concentrations and can affect cell viability.
Orientations Futures
There are several future directions for 3,5-dimethyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine oxalate research. One direction is to develop new this compound derivatives with improved stability and specificity for different types of free radicals. Another direction is to investigate the role of this compound in the regulation of redox signaling pathways and cellular metabolism. This compound can also be used as a tool to study the role of ROS in aging and age-related diseases. Finally, this compound can be used in drug discovery and development as a target for new therapeutic agents.
Conclusion:
In conclusion, this compound is a highly stable nitroxide radical that has been widely used as a spin-trapping agent in various biological and chemical systems. This compound has several advantages as a spin-trapping agent, including high stability and specificity for different types of free radicals. This compound has also been shown to have various biochemical and physiological effects in different experimental systems. This compound research has several future directions, including the development of new this compound derivatives and the investigation of the role of this compound in aging and age-related diseases.
Applications De Recherche Scientifique
3,5-dimethyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine oxalate has been extensively used in scientific research as a spin-trapping agent to detect and identify reactive oxygen species (ROS) and other free radicals in biological and chemical systems. This compound can trap various types of ROS, including superoxide, hydroxyl radical, and peroxyl radical, and form stable adducts that can be detected by electron spin resonance (ESR) spectroscopy. This compound has been used in studies related to oxidative stress, inflammation, aging, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.C2H2O4/c1-15-11-16(2)13-21(12-15)18-6-9-20(10-7-18)14-17-5-3-4-8-19-17;3-1(4)2(5)6/h3-5,8,15-16,18H,6-7,9-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAYKAXEUUILFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=N3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-(methylthio)acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B3969319.png)
![2-{4-[1-(2-fluorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3969339.png)
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B3969346.png)



![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3969366.png)
![N-[4-(acetylamino)phenyl]-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B3969372.png)
![2-oxo-N-{2-[(trifluoroacetyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B3969378.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3969380.png)
![1-(1-bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3969394.png)
![1-phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969412.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B3969415.png)